![molecular formula C15H19N3O B7475716 1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'TMP' and is synthesized through a specific method. TMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of TMP in various scientific fields.
Mecanismo De Acción
TMP exerts its therapeutic effects through different mechanisms of action. It has been shown to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Moreover, TMP has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, TMP can regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
TMP has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, TMP can inhibit the expression of specific genes involved in the inflammatory response. Additionally, TMP can induce apoptosis in cancer cells by activating specific signaling pathways. Furthermore, TMP can regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, TMP has been extensively studied and its mechanism of action is well-understood. However, TMP has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well-known. Moreover, the optimal dosage and administration route for TMP have not been established.
Direcciones Futuras
Researchers have identified several future directions for the use of TMP in various scientific fields. TMP can be used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, TMP can be used in combination with other anti-cancer agents to improve their efficacy. Additionally, TMP can be used as a potential therapeutic agent for the treatment of inflammatory bowel disease (IBD). Furthermore, researchers can investigate the potential use of TMP in the treatment of other diseases such as asthma and rheumatoid arthritis.
Conclusion:
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of TMP in various scientific fields.
Métodos De Síntesis
TMP is synthesized through a multi-step process that involves the reaction of different chemical reagents. The first step involves the reaction of 2-methylbenzylamine with methyl acrylate to produce 2-methyl-N-(2-methylprop-2-enoyl)benzenemethanamine. The second step involves the reaction of this intermediate product with 4,4,5-trimethyl-1,3,2-dioxaborolane to produce 1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
TMP has been extensively studied for its potential therapeutic applications in various scientific fields. Researchers have identified its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Moreover, TMP has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-7-5-6-8-13(10)9-16-15(19)14-11(2)17-18(4)12(14)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWRBLBNUQZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)
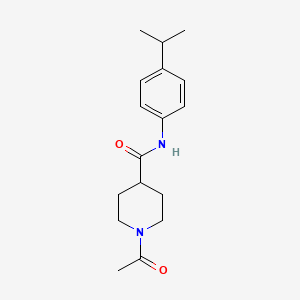
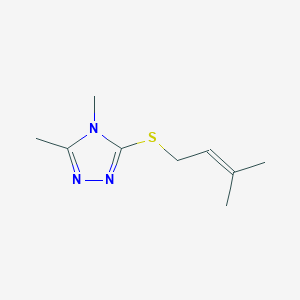
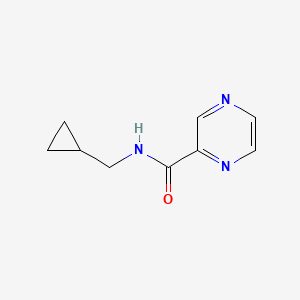
![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)
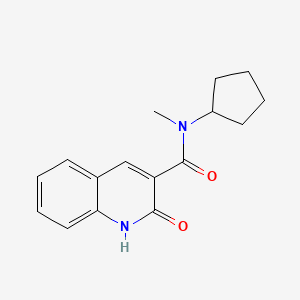
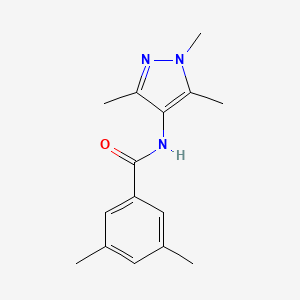
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
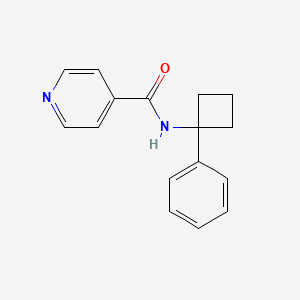
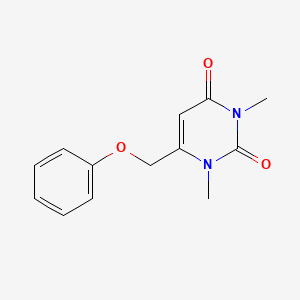
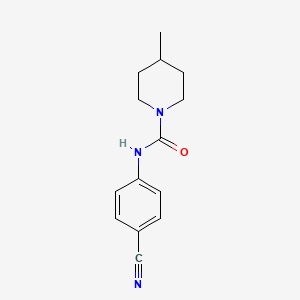
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)